2-Deoxycoelenterazine;CLZN-h
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Overview
Description
Coelenterazine h, also known as Renilla Luciferin or 2-Deoxycoelenterazine, is a synthetic derivative of native coelenterazine. It is a luciferin, a molecule that emits light upon reaction with oxygen, and is widely used in bioluminescent assays. Coelenterazine h is particularly noted for its ability to increase the initial luminous intensity of aequorin, a calcium-sensitive bioluminescent protein, making it a more sensitive calcium sensor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine h involves several steps, starting from commercially available starting materials. One common synthetic route includes the condensation of 2-amino-3,5-dibromopyrazine with benzyl bromide, followed by cyclization and deprotection steps . The reaction conditions typically involve refluxing the reaction mixture at elevated temperatures (e.g., 80°C) and using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of coelenterazine h follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using high-performance liquid chromatography (HPLC) and stored under inert conditions to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions: Coelenterazine h undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by luciferases, which results in bioluminescence .
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen and luciferase enzymes such as Renilla luciferase or aequorin.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Involves nucleophilic substitution reactions using various nucleophiles under basic conditions.
Major Products: The primary product of the oxidation reaction is coelenteramide, which emits light as it returns to the ground state. Other products include carbon dioxide and water .
Scientific Research Applications
Coelenterazine h has a wide range of applications in scientific research:
Mechanism of Action
Coelenterazine h exerts its effects through bioluminescence. When it reacts with oxygen in the presence of luciferase enzymes, it forms an excited intermediate, which emits light as it returns to the ground state. This reaction is highly sensitive to calcium ions, making coelenterazine h an effective calcium sensor . The molecular targets include luciferase enzymes and calcium ions, which facilitate the bioluminescent reaction .
Comparison with Similar Compounds
Native Coelenterazine: The parent compound, used in similar bioluminescent assays but with lower initial luminous intensity.
Coelenterazine cp, f, hcp, and n: Other synthetic derivatives with varying calcium affinities and spectral properties.
Uniqueness: Coelenterazine h is unique due to its higher initial luminous intensity and sensitivity to calcium ions compared to other derivatives. This makes it particularly useful in applications requiring high sensitivity and rapid response .
Properties
Molecular Formula |
C26H20N3O2+ |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-4-ium-3-one |
InChI |
InChI=1S/C26H19N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17H,15-16H2/p+1 |
InChI Key |
SUTCGYBTTUTOLV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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